molecular formula C13H9BrN2 B13040502 3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine

3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine

Cat. No.: B13040502
M. Wt: 273.13 g/mol
InChI Key: SAQDCTPCZVINPE-UHFFFAOYSA-N
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Description

3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine ( 2064117-53-7), with a molecular formula of C13H9BrN2 and a molecular weight of 273.13 g/mol, is a high-value heterocyclic compound designed for advanced scientific research and development . This compound features a fused pyrrole-pyridine core structure, strategically substituted with a bromine atom at the 3-position and a phenyl group at the 6-position . This combination of electron-withdrawing (bromine) and electron-donating (phenyl) substituents makes it an exceptionally versatile intermediate or building block for further structural diversification . The primary research utility of this compound stems from the reactivity of the bromine atom, which serves as a prime site for key metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings . These reactions allow researchers to efficiently introduce a wide array of complex functional groups, enabling the rapid synthesis of compound libraries for drug discovery and materials science . Furthermore, the electron-rich pyrrolopyridine core is amenable to electrophilic aromatic substitution, allowing for functionalization at other positions, such as nitration at position 5, though this requires careful control of reaction conditions . In the context of medicinal chemistry, this compound serves as a key precursor in the synthesis of potential therapeutic agents. Its framework is found in molecules investigated for their anticancer properties, with studies indicating potent cytotoxicity and the ability to induce apoptosis and cell cycle arrest in various human cell lines, including HeLa, MCF7, and HCT116 . Additionally, its mechanism of action may involve interaction with enzymatic targets or receptors, such as the modulation of NMDA receptors, suggesting potential applications in neurological research . For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C13H9BrN2

Molecular Weight

273.13 g/mol

IUPAC Name

3-bromo-6-phenyl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C13H9BrN2/c14-11-8-15-12-6-10(7-16-13(11)12)9-4-2-1-3-5-9/h1-8,15H

InChI Key

SAQDCTPCZVINPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C(=CN3)Br)N=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 serves as a prime site for nucleophilic substitution. Key reactions include:

Reaction Type Reagents/Conditions Product Yield Source
Suzuki-Miyaura CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C3-Aryl derivatives (e.g., 3-phenyl analogs)63–86%
Buchwald-Hartwig AminationMorpholine, Pd(OAc)₂, XantPhos, K₃PO₄, 100°C3-Morpholino-substituted derivatives40–65%
Sandmeyer ReactionNaNO₂, HBr, CuBr, 0°C → rt3-Cyano or 3-azido intermediates25–83%
  • The Suzuki reaction is widely employed to introduce aryl/heteroaryl groups at position 3, leveraging palladium catalysis .

  • Copper-mediated Sandmeyer reactions enable functional group interconversion, though yields vary based on substituent steric effects .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, facilitating structural diversification:

Key Examples:

  • Suzuki Coupling with Arylboronic Acids :

    • Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, microwave (120–125°C, 26 min) .

    • Outcome : 3-Aryl-pyrrolo[3,2-b]pyridines with electron-donating/withdrawing groups (e.g., 3,4-dimethoxyphenyl) .

    • Yield Range : 23–86% .

  • Negishi Coupling :

    • Conditions : ZnCl₂, Pd(dppf)Cl₂, THF, 60°C .

    • Application : Synthesis of 3-alkyl/alkynyl derivatives for kinase inhibitor development .

Electrophilic Aromatic Substitution

The electron-rich pyrrolopyridine core undergoes electrophilic substitution at position 5:

Reaction Reagents Product Notes
NitrationHNO₃, H₂SO₄, 0°C5-Nitro derivativesCompetitive with bromine displacement
BrominationNBS, CCl₄, AIBN, 80°C5-Bromo analogsRequires radical initiation
  • Nitration at position 5 competes with bromine substitution, necessitating careful temperature control .

Reductive Transformations

The nitro group (if present) and aromatic system participate in reductions:

  • Nitro to Amine :

    • Conditions : H₂, Pd/C, ethanol, rt → 50°C.

    • Application : Synthesis of 6-amino intermediates for antitumor agent development .

  • Ring Hydrogenation :

    • Conditions : H₂ (1 atm), PtO₂, acetic acid, 24 h .

    • Outcome : Saturated pyrrolidine-pyridine hybrids with altered bioactivity .

Oxidation Reactions

Controlled oxidation modifies the heterocyclic core:

  • Pyridine N-Oxide Formation :

    • Reagents : m-CPBA, CH₂Cl₂, rt .

    • Utility : Enhances solubility and directs subsequent functionalization .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C; reactions typically conducted below 150°C.

  • pH Sensitivity : Stable in neutral conditions but prone to hydrolysis under strong acids/bases .

This compound’s versatility in cross-coupling, substitution, and redox reactions underscores its utility in drug discovery and materials science. Experimental protocols from peer-reviewed syntheses provide reproducible frameworks for further derivatization.

Scientific Research Applications

Anticancer Activity

The primary application of 3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine is its role as a potential anticancer agent. Research indicates that derivatives of pyrrolo[3,2-B]pyridine can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. For instance, compounds similar to this compound have shown significant inhibitory activity against FGFRs, with IC50 values in the nanomolar range (7–712 nM) .

Table 1: Anticancer Activity of Pyrrolo[3,2-B]pyridine Derivatives

CompoundFGFR Inhibition (IC50 nM)Cancer Cell Line TestedEffect Observed
4h74T1 Breast CancerInhibition of proliferation and induction of apoptosis
4h94T1 Breast CancerInhibition of migration and invasion

Targeting Colchicine Binding Sites

Another significant application is the design of colchicine-binding site inhibitors. The synthesis of derivatives from this scaffold has demonstrated promising results in inhibiting cancer cell growth by interfering with microtubule dynamics, which is crucial for cell division . These compounds are being explored for their effectiveness against various cancers.

Antidiabetic Properties

Research has indicated that pyrrolo[3,4-c]pyridine derivatives exhibit antidiabetic activity by enhancing insulin sensitivity and promoting glucose uptake in muscle and fat cells. This mechanism presents a potential therapeutic pathway for managing diabetes .

Table 2: Antidiabetic Activity of Pyrrolo[3,4-c]pyridine Derivatives

CompoundInsulin Sensitivity Increase (%)Mechanism
6a7.4Stimulates glucose uptake
6b37.4Enhances incorporation into lipids

Antiviral Activity

Pyrrolo[3,4-c]pyridine derivatives have also shown promise as antiviral agents, demonstrating low micromolar inhibitory potency against various viral targets. The compounds have been evaluated for their selectivity and cytotoxicity profiles, suggesting their potential in antiviral drug development .

Case Studies and Research Insights

Several studies have documented the synthesis and biological evaluation of pyrrolo[3,2-B]pyridine derivatives:

  • A study focused on developing potent FGFR inhibitors reported that specific derivatives exhibited significant anticancer properties in vitro against breast cancer cell lines .
  • Another investigation into colchicine-binding site inhibitors revealed that certain derivatives from the pyrrolo series could effectively disrupt microtubule formation, leading to reduced cell viability in cancerous cells .

Mechanism of Action

The mechanism of action of 3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : Bromine at C3 (target compound) vs. C6 (e.g., 6-Bromo-3-nitro derivative) alters reactivity. C3 bromine is more reactive in cross-couplings due to proximity to the pyrrole nitrogen .
  • In contrast, nitro groups (e.g., 6-Bromo-3-nitro analog) reduce electron density, favoring electrophilic aromatic substitution .
  • Biological Relevance : Methyl or ester substituents (e.g., 6-Bromo-1-methyl or Ethyl 6-bromo derivatives) improve pharmacokinetic properties, such as solubility and metabolic stability, compared to halogen-only analogs .

Physicochemical Properties

  • Molecular Weight : The target compound (285.13 g/mol) is heavier than most analogs, which may affect bioavailability. Derivatives like 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine (211.06 g/mol) are more likely to comply with "rule of five" guidelines .

Biological Activity

3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds known for their pharmacological properties. The presence of bromine and a phenyl group enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • NMDA Receptor Modulation : Research indicates that this compound can modulate the activity of NMDA receptors, particularly the GluN2B subunit. This modulation is significant in treating neurological disorders such as depression and schizophrenia .
  • Anticancer Activity : The compound has demonstrated antiproliferative effects against various cancer cell lines. It inhibits tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

Cell Line IC50 (µM) Mechanism
HeLa2.59Induces apoptosis and cell cycle arrest at S phase
MCF74.66G2/M phase arrest, apoptosis induction
HCT1161.98S phase arrest, reactive oxygen species generation

These findings suggest that the compound exhibits potent cytotoxicity comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Case Studies

  • Study on Antiproliferative Effects : A series of derivatives based on pyrrolo[3,2-B]pyridine were synthesized and evaluated for their antiproliferative activity. The most active derivatives exhibited GI50 values in the nanomolar range against human leukemia cell lines, demonstrating high selectivity and potency compared to standard treatments .
  • Neurological Applications : In a study examining the modulation of NMDA receptors, this compound was found to significantly enhance cognitive functions in animal models. This suggests potential therapeutic applications in treating cognitive disorders associated with NMDA receptor dysregulation .

Q & A

Q. What are the established synthetic routes for preparing 3-Bromo-6-phenyl-1H-pyrrolo[3,2-b]pyridine?

A common approach involves Suzuki-Miyaura cross-coupling reactions. For example, brominated pyrrolopyridine precursors (e.g., 5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine) can react with phenylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a toluene/ethanol solvent system under reflux . Post-coupling purification via silica gel chromatography (e.g., dichloromethane/ethyl acetate gradients) is typically employed. Reduction of nitro groups to amines can be achieved using hydrogenation with Raney Nickel .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Assignments focus on aromatic protons (δ 8.5–9.2 ppm for pyrrolopyridine core) and phenyl group signals (δ 7.2–7.8 ppm). For example, coupling constants (J = 3.0–3.1 Hz) help confirm regiochemistry .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₀BrN₂: 289.9972) .
  • HPLC : Assesses purity (>95% typical for intermediates) .

Q. How is the bromine substituent leveraged in further functionalization?

The bromine atom serves as a handle for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution. For instance, coupling with thienylboronic acids under Pd catalysis introduces heteroaryl groups . Alternative routes include halogen exchange (e.g., using CuI/LiBr) or photoredox-mediated C–Br activation .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during functionalization of the pyrrolo[3,2-b]pyridine core?

Competing reactivity at C3 vs. C5 positions can occur due to electronic differences. Strategies include:

  • Directing groups : Installing temporary substituents (e.g., nitro groups) to steer coupling reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance Pd-mediated cross-coupling selectivity .
  • Computational modeling : DFT studies predict charge distribution, guiding reagent choice (e.g., electron-deficient boronic acids for C3 functionalization) .

Q. How can conflicting NMR data for brominated pyrrolopyridine derivatives be resolved?

Discrepancies often stem from tautomerism or solvent effects. Solutions include:

  • Variable-temperature NMR : Identifies dynamic processes (e.g., NH tautomerism in DMSO-d₆) .
  • Deuteration studies : Replacing exchangeable protons (e.g., NH) with deuterium clarifies splitting patterns .
  • X-ray crystallography : Resolves ambiguities in regiochemistry .

Q. What methodologies optimize the reduction of nitro-pyrrolopyridines to amines?

Hydrogenation with Raney Nickel under H₂ (3–4 hrs, THF solvent) is standard but risks over-reduction. Alternatives:

  • Selective catalysts : PtO₂ in acetic acid minimizes side reactions .
  • Protection/deprotection : Boc-protected intermediates stabilize amines during reduction .

Q. How do steric and electronic effects influence cross-coupling efficiency with bulky aryl groups?

Bulky substituents (e.g., 3,4-dimethoxyphenyl) reduce coupling yields due to steric hindrance. Mitigation strategies:

  • Ligand screening : Bulky ligands (e.g., XPhos) improve Pd catalyst turnover .
  • Microwave-assisted synthesis : Enhances reaction rates and selectivity .

Q. What are the limitations of current SAR studies for pyrrolo[3,2-b]pyridine-based kinase inhibitors?

Gaps include:

  • Solubility : Hydrophobic derivatives (logP >4) show poor bioavailability. Introducing polar groups (e.g., sulfonamides) improves pharmacokinetics .
  • Off-target effects : Computational docking screens (e.g., Glide) identify selective binding motifs .

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